molecular formula C18H20N4O2 B2595568 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 950301-04-9

2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2595568
CAS No.: 950301-04-9
M. Wt: 324.384
InChI Key: PAJYGIRBERIYSZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (CAS: 902039-59-2) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 2-methoxyphenyl group at the C(2) position, a methyl group at C(5), and a morpholine moiety at C(7). This compound belongs to a class of bicyclic heterocycles that have garnered attention for their structural similarity to purines, enabling interactions with enzymes and receptors involved in metabolic and signaling pathways .

Properties

IUPAC Name

4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-11-18(21-7-9-24-10-8-21)22-17(19-13)12-15(20-22)14-5-3-4-6-16(14)23-2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJYGIRBERIYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl and heteroaryl boronic acids using a Suzuki–Miyaura cross-coupling reaction . This reaction is often carried out under mild conditions with a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.

Scientific Research Applications

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine, have shown promising results in inhibiting various kinases. These kinases play crucial roles in cancer progression and other diseases. The compound has demonstrated effectiveness against cyclin-dependent kinases (CDK), which are essential targets in cancer therapy.

Key Findings:

  • Kinase Inhibition : The compound exhibits significant inhibition of CDK2 at low micromolar concentrations, suggesting its potential as an anticancer agent.
  • Psychopharmacological Properties : Preliminary studies indicate possible applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves nucleophilic substitutions and cyclocondensation reactions. Recent advancements in synthetic methodologies aim to optimize yields and reduce reaction times through innovative catalytic systems.

Case Studies

  • Inhibition of CDK : A study demonstrated that this compound effectively inhibited CDK2, leading to reduced cell proliferation in cancer cell lines.
  • Neuroprotective Effects : Another investigation explored the psychopharmacological properties of the compound, suggesting its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name & CAS/ID Substituents (Positions) Molecular Weight Key Biological Activity/Application Reference
Target Compound (902039-59-2) C(2): 2-Methoxyphenyl; C(5): Methyl; C(7): Morpholine 294.36* Structural analog with potential kinase activity
5-Methyl-7-morpholin-4-yl-3-phenyl derivative (877794-58-6) C(3): Phenyl; C(5): Methyl; C(7): Morpholine 294.36 Matrix metalloproteinase (MMP-14) inhibition
Compound 38 (Synthetic derivative) C(2): (4-Cyclopropylpiperazin-1-yl)methyl; C(5): Indole; C(7): Morpholine 503.29 Selective PI3Kδ inhibitor (IC₅₀: 12 nM)
[18F]3 (Radiolabeled probe) C(3): Cyano; C(5): Methyl (acetate); C(7): 2-[18F]Fluoroethylamino ~389.37 PET imaging agent with high tumor uptake
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-... (Acta Cryst. E68) C(3): 2,4-Dichlorophenyl; C(5): 4-Fluorophenyl; C(7): Trifluoromethyl 453.22 Antimetabolite, antitrypanosomal activity

*Molecular weight calculated based on formula from structurally similar compounds (e.g., ).

Key Findings from Comparative Analysis

Role of Morpholine at C(7):
The morpholine group at C(7) is a critical pharmacophore for PI3Kδ inhibition, as seen in compound 38 (IC₅₀: 12 nM) . This motif mimics the "morpholine-pyrimidine" system in pan-PI3K inhibitors like GDC-0941, enhancing isoform selectivity .

Impact of Substituents at C(2) and C(5):

  • 2-Methoxyphenyl vs. Phenyl (C(2)): The methoxy group in the target compound may enhance solubility or modulate steric interactions compared to phenyl derivatives (e.g., 877794-58-6) .
  • Indole vs. Methyl (C(5)): Indole-substituted derivatives (e.g., compound 38 ) exhibit superior PI3Kδ inhibition due to π-π stacking and hydrogen bonding with kinase active sites .

Functionalization for Imaging Applications: Fluorinated derivatives like [18F]3 and [18F]4 demonstrate substituent-dependent tumor uptake. Polar groups (e.g., acetate in [18F]3) improve pharmacokinetics, while nonpolar groups reduce clearance rates .

Antimetabolite and Antitrypanosomal Activity: Derivatives with halogenated aryl groups (e.g., 3-(2,4-dichlorophenyl)-...) show promise as antimetabolites, disrupting purine metabolism in parasites and cancer cells .

Research Implications and Gaps

  • Contradictions: The morpholine-pyrimidine core exhibits dual utility as both a therapeutic agent (kinase inhibition) and diagnostic tool (PET imaging), highlighting the scaffold's versatility . However, substituent choice must balance potency, selectivity, and pharmacokinetics.

Biological Activity

2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structural features, including a methoxyphenyl group at position 2, a methyl group at position 5, and a morpholine moiety at position 7. These structural characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development.

  • Molecular Formula : C18H20N4O2
  • CAS Number : 950301-04-9
  • Structural Features :
    • Pyrazolo ring fused with a pyrimidine structure.
    • Substituents include a methoxyphenyl group, methyl group, and morpholine.

The biological activity of this compound is largely attributed to its potential as a kinase inhibitor. Kinases are crucial enzymes that regulate various cellular processes, including cell division and metabolism. The compound has shown promise in selectively inhibiting cyclin-dependent kinases (CDKs), which are significant targets in cancer therapy.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, studies indicate that this compound can inhibit CDK2 at low micromolar concentrations. Molecular docking studies have supported these findings by showing favorable interactions within the active sites of target proteins involved in cancer progression .

Other Biological Activities

In addition to its anticancer potential, this compound may also exhibit psychopharmacological properties. Research suggests that pyrazolo[1,5-a]pyrimidines can have effects on neurological disorders, although specific studies on this compound are still limited .

Table: Biological Activity Summary

Study ReferenceBiological ActivityObservations
CDK InhibitionSignificant inhibition of CDK2 at low micromolar concentrations.
AnticancerDemonstrated effectiveness against various cancer cell lines.
Psychopharmacological EffectsPotential for treating neurological disorders; further research needed.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate substantial efficacy compared to standard treatments.
  • A549 (lung cancer) : Similar trends in potency were observed.

Synthesis and Structure–Activity Relationship

The synthesis of this compound typically involves nucleophilic substitutions and cyclization reactions using various biselectrophilic compounds. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance biological activity and selectivity against target kinases .

Q & A

Basic: What are the common synthetic routes for 2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine?

The compound is synthesized via modular strategies, including:

  • Suzuki-Miyaura cross-coupling : For introducing aryl/heteroaryl groups at position 5, e.g., using indole-4-boronic acid pinacol ester with Pd(PPh₃)₄ catalysis in 1,2-dimethoxyethane .
  • Reductive amination : To functionalize position 2, aldehyde intermediates (e.g., compound 22) react with amines like 1-methylsulfonylpiperazine using NaBH(OAc)₃ in dichloromethane .
  • Microwave-assisted Buchwald-Hartwig amination : For introducing benzimidazole moieties, employing Pd₂(dba)₃/Xantphos catalysts under microwave irradiation (150°C, 6 h) .

Basic: How is the structural conformation of this compound characterized?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., N1–C2 = 1.32 Å) and torsion angles, confirming planarity of the pyrazolo[1,5-a]pyrimidine core with substituents .
  • ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm) and morpholine (δ ~3.5–3.7 ppm) protons, while verifying methyl groups (δ ~2.5 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 405.2) and fragmentation patterns .

Basic: Why is the pyrazolo[1,5-a]pyrimidine scaffold significant in drug discovery?

This scaffold mimics purine metabolism, enabling interactions with kinase ATP-binding pockets (e.g., PI3Kδ, TRK). Its planar structure allows π-π stacking, while substituents at positions 2, 5, and 7 modulate selectivity and potency . Examples include PI3Kδ inhibitors (IC₅₀ < 10 nM) and TRK kinase antagonists for cancer .

Advanced: How can telescoped flow synthesis improve yield and scalability?

A Pd-catalyzed aerobic oxidation/reductive amination sequence in continuous flow minimizes intermediates:

  • Step 1 : Flow oxidation of alcohol 1b to aldehyde 2 using Pd/C under O₂, achieving >90% conversion .
  • Step 2 : Reductive amination with tert-butylpiperazine in a telescoped reactor, yielding 90% purity without isolation .
    This method reduces solvent waste and enables gram-scale synthesis for API production .

Advanced: How do computational methods predict biological targets and binding modes?

  • Molecular docking (AutoDock Vina) : Screens against kinase libraries (e.g., PI3Kδ, PDB: 5HZH), prioritizing poses with low RMSD (<2.0 Å) and favorable ΔG (<-9 kcal/mol). The morpholine group often engages in H-bonding with hinge residues (e.g., Val828) .
  • QM/MM simulations : Assess fluorine substitution effects (e.g., 2-difluoromethyl enhances hydrophobic interactions in PI3Kδ) .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Meta-analysis of substituent effects : For example, 2-(difluoromethyl)benzimidazole derivatives show higher PI3Kδ inhibition (IC₅₀ = 2 nM) vs. non-fluorinated analogs (IC₅₀ = 15 nM), attributed to enhanced lipophilic efficiency (LipE) .
  • Crystallographic validation : Comparing ligand-bound kinase structures (e.g., PI3Kδ) identifies steric clashes from bulky substituents at position 5 .

Advanced: How are reaction conditions optimized for challenging substitutions?

  • Microwave irradiation : Accelerates Buchwald-Hartwig amination (6 h vs. 24 h conventional) with 150°C/200 W, improving yields from 60% to 85% .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of morpholine-containing intermediates during SNAr reactions .

Advanced: What methods validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirms PI3Kδ target engagement by measuring protein stability shifts (ΔTm > 4°C) in lysates treated with 1 µM compound .
  • Kinome-wide profiling (Eurofins KinaseScan) : Verifies selectivity (>100-fold vs. PI3Kα/β/γ) using ATP-competitive binding at 1 µM .

Advanced: How is environmental sustainability integrated into synthesis?

  • Solvent recycling : Ethanol/water mixtures replace DCM in workup steps, reducing E-factor by 40% .
  • Catalyst recovery : Magnetic Pd nanoparticles (Fe₃O₄@Pd) enable >5 reuse cycles without activity loss .

Advanced: What analytical challenges arise in impurity profiling?

  • HPLC-MS/MS : Detects de-methylated byproducts (e.g., 2-hydroxyphenyl analog) at 0.1% levels using a C18 column (ACN/water gradient) .
  • NMR diffusion-ordered spectroscopy (DOSY) : Distinguishes dimers/oligomers formed during reductive amination .

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